

Protriptyline Metabolic Pathway

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Compound Focus: Protriptyline

CAS No.: 438-60-8

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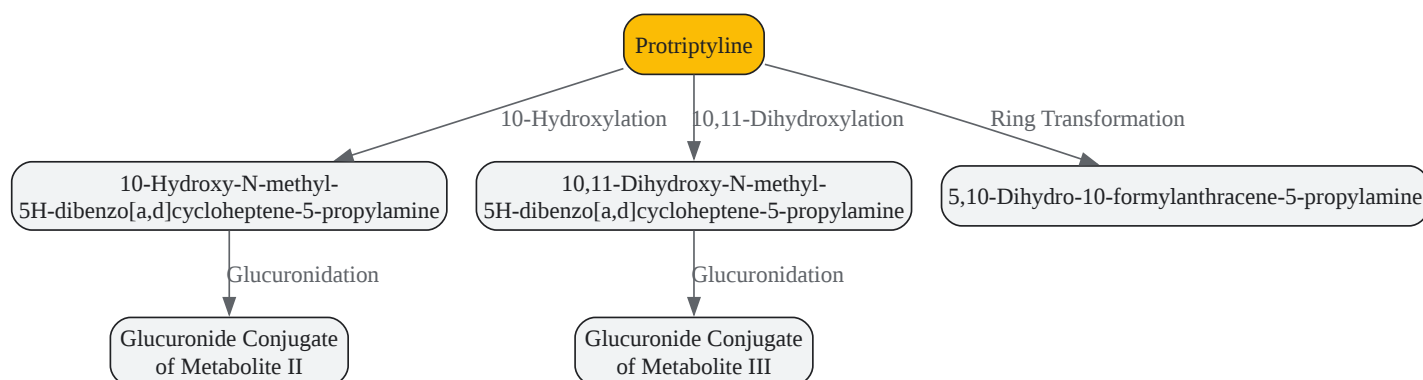
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Protriptyline undergoes oxidative metabolism in the liver [1] [2]. The primary identified metabolites result from three key transformations [3]:

- **10-Hydroxylation:** Formation of 10-hydroxy-N-methyl-5H-dibenzo[a,d]cycloheptene-5-propylamine.
- **10,11-Dihydroxylation:** Formation of 10,11-dihydroxy-N-methyl-5H-dibenzo[a,d]cycloheptene-5-propylamine.
- **Formation of a Dihydro-formylanthracene derivative:** Formation of 5,10-dihydro-10-formylanthracene-5-propylamine.

The 10-hydroxy and 10,11-dihydroxy metabolites can also appear in urine as glucuronide conjugates [3]. Unlike some other tricyclic antidepressants, **N-demethylation** to a primary amine is not a major pathway in humans, though it has been observed in dogs [3].

The diagram below illustrates this metabolic pathway.



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Experimental Protocols for Metabolism Studies

The following table summarizes key methodological approaches used in foundational and contemporary studies to investigate **protriptyline** metabolism.

Study Focus	Core Methodology	Key Experimental Details
Metabolite Identification (Sisenwine et al.) [3]	Analytical and preparative thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) coupled with mass spectrometry .	Used to separate, isolate, and definitively identify protriptyline metabolites from urine and tissue extracts across multiple species (dog, miniature swine, man).
Cellular & Toxicity Studies (Chang et al.) [4]	Measurement of cytosolic free Ca²⁺ concentrations ([Ca²⁺]_i) using Fura-2-AM , a fluorescent Ca ²⁺ indicator, and cell viability assays (e.g., MTT/Alamar Blue).	Experiments involved specific inhibitors/modulators (e.g., nifedipine, thapsigargin, U73122) to delineate Ca ²⁺ flux mechanisms in MG63 human osteosarcoma cells.

Study Focus	Core Methodology	Key Experimental Details
Pharmacokinetic Profiling (Moody et al.) [5]	Plasma level monitoring in patients via methods like gas chromatography .	Established long half-life (54-198 hours) and investigated drug interactions (e.g., reduced levels with sodium amylobarbitone).

Computational Prediction of Metabolic Pathways

For novel or poorly characterized compounds, computational tools can provide a starting point for predicting metabolic fate. These approaches are particularly valuable in the early stages of drug development [6].

- **Comparative Analysis:** Tools like **PathoLogic** and **KAAS** can automate metabolic network reconstruction by comparing a compound's structure or an organism's genome against curated biochemical databases like **MetaCyc** and **KEGG** to predict potential enzymatic reactions [7] [6].
- **Database Resources:** Publicly available databases are essential for this work.
 - **MetaCyc:** A comprehensive database of experimentally validated metabolic pathways and enzymes [6].
 - **HumanCyc:** A Pathway/Genome Database (PGDB) for *Homo sapiens* that provides a computational prediction of the human metabolic network based on the genome [7].
 - **KEGG:** Contains reference metabolic pathway maps [6].
- **Standardized Formats:** The use of standard representation languages like **SBML** (Systems Biology Markup Language) allows for the exchange and computational modeling of predicted metabolic networks [7] [6].

Clinical & Pharmacological Context

The metabolism of **protriptyline** has direct implications for its clinical use [1] [2] [8].

Parameter	Details
Metabolism Site	Extensive hepatic metabolism [1] [2].
Elimination Half-Life	54 to 92 hours (long half-life) [2] [5].

Parameter	Details
Protein Binding	92% [2].
Excretion	Urine (50%), Feces (minor) [2].
Hepatotoxicity Potential	Suspected rare cause of clinically apparent liver injury (Likelihood score: E*). Liver test abnormalities are usually mild, asymptomatic, and transient [1].
Key Drug Interactions	May block the antihypertensive effect of guanethidine. Concomitant use with MAOIs is contraindicated (risk of hyperpyretic crises, severe convulsions). Plasma levels may be reduced by barbiturates (e.g., sodium amylobarbitone) [8] [5].

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